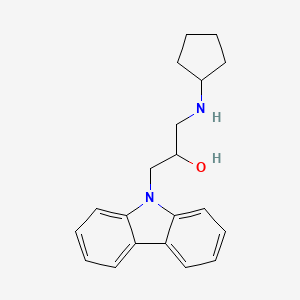

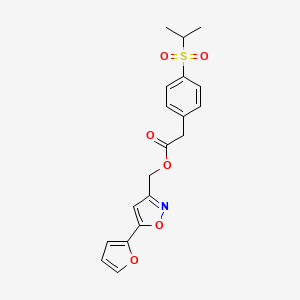

![molecular formula C21H23N3O2 B2368646 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 898455-24-8](/img/structure/B2368646.png)

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

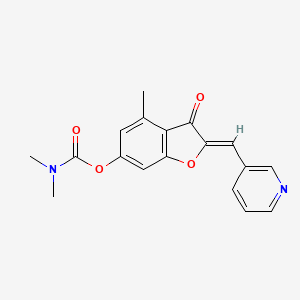

“2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” is a chemical compound with the molecular formula C21H23N3O2 . It is a derivative of quinazolinone, a class of compounds known for their wide range of biological properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with appropriate acid chlorides . The resulting substituted anthranilates undergo cyclization to form benzoxazinones, which can then be treated with ammonia solution to yield the quinazolinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring . The compound also contains an ethyl group and a phenyl group attached to the nitrogen atom of the quinazolinone core .Chemical Reactions Analysis

Quinazolinone derivatives are known to undergo various chemical reactions. For instance, the reactivity of the 2-methyl group, the 3-amino group, and the electrophilic substitution of the quinazolinone ring can be modified by different substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 323.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 71 Ų .科学的研究の応用

Neurokinin-1 Receptor Antagonists

Quinazolinone derivatives have been identified as potent neurokinin-1 (NK1) receptor antagonists. These compounds demonstrate significant efficacy in pre-clinical tests relevant to clinical outcomes in emesis (nausea and vomiting) and depression, showcasing their potential for both intravenous and oral clinical administration without specifying drug use and dosage information (Harrison et al., 2001).

Anticancer Agents

Quinazolinone-based derivatives have shown potent cytotoxic activity against various human cancer cell lines, including cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. Their ability to inhibit VEGFR-2 and EGFR tyrosine kinases underlines their potential as effective anti-cancer agents, which could lead to new therapeutic strategies (Riadi et al., 2021).

Antimicrobial Agents

Newly synthesized quinazolinone compounds have demonstrated promising antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This highlights the potential of quinazolinone derivatives in developing new antimicrobial treatments (Desai et al., 2007).

ADP-Ribosyltransferase Inhibitors

Quinazolinone derivatives have been identified as inhibitors of ADP-ribosyltransferase 3 (ARTD3/PARP3), showing the importance of stereochemistry for selectivity and potency. These compounds are significant for studying ADP-ribosylation and could lead to the development of selective inhibitors for therapeutic applications (Lindgren et al., 2013).

将来の方向性

The future directions for the study of “2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. In particular, understanding the mechanisms of action of these compounds could lead to the development of new therapeutic agents .

作用機序

Mode of Action

It is known that quinazolinone derivatives, to which this compound belongs, often interact with their targets by forming hydrogen bonds and hydrophobic interactions . The specific changes resulting from these interactions would depend on the nature of the target molecule.

Biochemical Pathways

Quinazolinone derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse biological activities associated with quinazolinone derivatives, the effects could potentially be wide-ranging .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-9-8-10-17(13-16)24-14(3)22-19-12-7-6-11-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVXOZXVZBYSNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

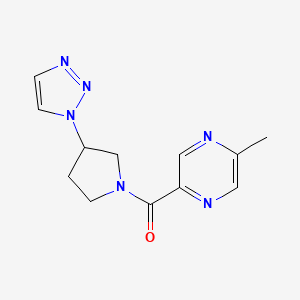

![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)

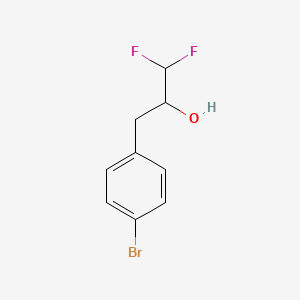

![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)

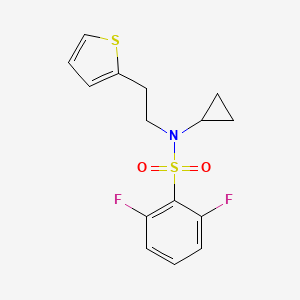

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)